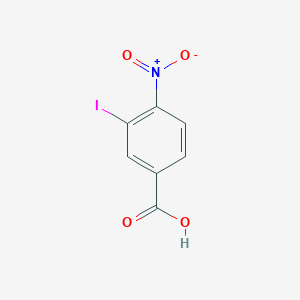

3-Iodo-4-nitrobenzoic acid

Description

BenchChem offers high-quality 3-Iodo-4-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-4-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H4INO4 |

|---|---|

Molecular Weight |

293.02 g/mol |

IUPAC Name |

3-iodo-4-nitrobenzoic acid |

InChI |

InChI=1S/C7H4INO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) |

InChI Key |

PVYUBKVJLIBMIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

3-Iodo-4-nitrobenzoic acid CAS number 1086210-19-6

The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes mechanistic insight, robust synthetic protocols, and strategic application over generic data listing.[1]

CAS Number: 1086210-19-6 Chemical Formula: C₇H₄INO₄ Molecular Weight: 293.02 g/mol [1][2][3]

Executive Summary

3-Iodo-4-nitrobenzoic acid is a high-value trisubstituted aromatic scaffold used primarily as a divergent intermediate in medicinal chemistry.[1][2] Its structural uniqueness lies in the ortho-relationship between the iodine and nitro groups, combined with a para-positioned carboxylic acid tail.[1] This "triad of functionality" allows for orthogonal functionalization:

-

C3-Iodine: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck).[1][2]

-

C4-Nitro: A masked amine functionality, reducible to generate 3,4-diamino-like scaffolds (e.g., for benzimidazole synthesis).[1][2]

-

C1-Carboxyl: A stable anchor for amidation or esterification to modulate solubility and potency.[1][2]

This guide details the synthesis, reactivity profile, and handling of this compound, addressing the specific challenges of maintaining chemoselectivity during downstream transformations.

Chemical Identity & Physical Profile

Unlike its more common isomer (4-iodo-3-nitrobenzoic acid), the 3-iodo-4-nitro variant places the halogen meta to the carboxyl group and ortho to the nitro group.[1][2] This steric crowding influences both its solubility and reactivity.[1]

| Property | Specification / Value | Note |

| Appearance | Pale yellow to off-white crystalline solid | Color deepens upon light exposure (iodine liberation).[2] |

| Melting Point | ~210–215 °C (Predicted) | Distinct from 4-iodo isomer (212°C) and 3-nitro (140°C). |

| Solubility | DMSO (>50 mg/mL), Methanol, DMF | Poor water solubility; soluble in aqueous base (Na₂CO₃). |

| pKa | ~3.2 (Carboxyl) | Acidic strength enhanced by electron-withdrawing -NO₂ and -I. |

| Stability | Light Sensitive, Hygroscopic | Store under inert atmosphere (Ar/N₂) at <25°C. |

Synthetic Methodologies

Direct iodination of 4-nitrobenzoic acid is kinetically disfavored due to the synergistic electron-withdrawing effects of the nitro and carboxyl groups, which severely deactivate the ring toward electrophilic aromatic substitution.[1][2]

Therefore, the Sandmeyer Reaction via 3-amino-4-nitrobenzoic acid is the industry-standard protocol for high-fidelity synthesis.[1][2]

Protocol A: Sandmeyer Iodination (Recommended)

This route ensures regiochemical purity and avoids the formation of poly-iodinated byproducts.[1][2]

Reagents: 3-Amino-4-nitrobenzoic acid, NaNO₂, H₂SO₄ (or HCl), KI, Urea.[1][2]

-

Diazotization:

-

Iodination:

-

Prepare a solution of KI (2.0 eq) in water.[1]

-

Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring.

-

Observation: Evolution of N₂ gas and formation of a dark precipitate.[1]

-

Warm to room temperature and stir for 2 hours; then heat to 60°C for 30 mins to ensure complete decomposition of the diazonium species.

-

-

Workup:

Protocol B: Oxidation of 3-Iodo-4-nitrotoluene

An alternative route if the toluene precursor is available.[1][2]

-

Oxidation: Reflux 3-iodo-4-nitrotoluene with KMnO₄ (3.0 eq) in Pyridine/Water (1:1).

-

Workup: Filter MnO₂, acidify filtrate with HCl to precipitate the acid.

-

Note: This method is harsher and may result in lower yields due to potential de-iodination under oxidative stress.[1]

-

Reactivity Engineering & Pathways

The utility of 3-iodo-4-nitrobenzoic acid lies in its ability to undergo chemoselective transformations.[1][2]

The Suzuki-Miyaura Cross-Coupling

The C-I bond is the most reactive site.[1] Standard conditions involving Pd(PPh3)4 or Pd(dppf)Cl2 are effective.[1]

-

Challenge: The ortho-nitro group exerts a steric and electronic influence.[1][2]

-

Solution: Use stronger bases (K₃PO₄) and elevated temperatures (80°C) to overcome steric hindrance.[1]

-

Self-Validating Check: Monitor the disappearance of the aryl iodide via LC-MS. The product should show a mass shift corresponding to the boronic acid incorporation minus the iodide.[1]

Nitro Reduction (Chemo-selectivity Warning)

Reducing the nitro group to an amine (to form 3-iodo-4-aminobenzoic acid) requires care.[1][2]

-

Avoid: Catalytic Hydrogenation (H₂/Pd-C). This frequently causes hydrodeiodination (cleavage of the C-I bond), destroying the scaffold.[1]

-

Preferred: Chemical reduction using Iron powder (Fe) / Ammonium Chloride (NH₄Cl) or Tin(II) Chloride (SnCl₂) in ethanol. These conditions reduce the nitro group while leaving the aryl iodide intact.[1]

Visualizing the Workflow

The following diagram illustrates the divergent synthesis and application pathways.

Figure 1: Synthesis and Divergent Reactivity of 3-Iodo-4-nitrobenzoic acid. Note the chemoselective reduction pathway to avoid de-iodination.

Applications in Drug Discovery

This scaffold is particularly relevant for:

-

Kinase Inhibitors: The benzoic acid moiety mimics the phosphate-binding region of ATP, while the ortho-substituents fill hydrophobic pockets.[1][2]

-

Benzimidazole Synthesis: Reduction of the nitro group followed by cyclization with the carboxylic acid (or an external aldehyde) yields 7-iodo-benzimidazoles, a rare substitution pattern.[1][2]

-

PROTAC Linkers: The carboxylic acid allows for amide coupling to E3 ligase ligands, while the aryl iodide serves as the attachment point for the linker chain.[1]

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1][5]

-

Energetics: As a nitro-aromatic, it possesses high energy potential.[1][2] While not explosive under standard conditions, avoid subjecting the dry solid to high heat (>250°C) or shock.[1]

-

Waste: Iodine-containing waste must be segregated from general organic solvents to prevent halogenation of other waste streams.[1][2]

References

-

PubChem. 3-Iodo-4-nitrobenzoic acid (CAS 1086210-19-6) Compound Summary.[1][2][6] National Library of Medicine.[1] [Link]

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Catalysts.[1][2][Link]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard reference for Sandmeyer Reaction protocols). 5th Edition, Longman Scientific & Technical.[1]

Sources

- 1. 3-Iodo-4-methylbenzoic acid | C8H7IO2 | CID 621640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6313-17-3|3-Iodo-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 35674-27-2|4-Iodo-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 4. 3-Iodo-4-methylbenzoic acid | 82998-57-0 [chemicalbook.com]

- 5. 4-Iodo-3-nitrobenzoic acid | C7H4INO4 | CID 11208598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Iodo-4-nitrobenzoic acid | C7H4INO4 | CID 53420329 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Iodo-4-nitrobenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-Iodo-4-nitrobenzoic acid, a versatile building block in modern organic synthesis and medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple datasheet to offer insights into the causality behind experimental choices, ensuring that the presented protocols are robust and reproducible.

Nomenclature and Identification: Establishing a Common Language

Clarity in communication is paramount in scientific endeavors. 3-Iodo-4-nitrobenzoic acid is known by several synonyms, and a comprehensive understanding of its nomenclature is essential for effective literature searches and unambiguous communication.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 1086210-19-6 [1]. Its systematic IUPAC (International Union of Pure and Applied Chemistry) name is 3-iodo-4-nitrobenzoic acid [1].

A list of depositor-supplied synonyms found in chemical databases includes:

-

3-iodo-4-nitro-benzoic acid[1]

-

Benzoic acid, 3-iodo-4-nitro-

It is crucial to distinguish 3-Iodo-4-nitrobenzoic acid from its isomers, such as 4-Iodo-3-nitrobenzoic acid (CAS No. 35674-27-2), as their physical and chemical properties, as well as their reactivity, can differ significantly.

Table 1: Core Identifiers for 3-Iodo-4-nitrobenzoic Acid

| Identifier | Value | Source |

| IUPAC Name | 3-iodo-4-nitrobenzoic acid | PubChem[1] |

| CAS Number | 1086210-19-6 | PubChem[1] |

| Molecular Formula | C₇H₄INO₄ | PubChem[1] |

| Molecular Weight | 293.02 g/mol | PubChem[1] |

| InChI | InChI=1S/C7H4INO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) | PubChem[1] |

| InChIKey | PVYUBKVJLIBMIV-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC(=C(C=C1C(=O)O)I)[O-] | PubChem[1] |

Physicochemical Properties: A Foundation for Application

Table 2: Predicted Physicochemical Properties of 3-Iodo-4-nitrobenzoic Acid

| Property | Predicted Value/Information | Rationale/Comparison |

| Appearance | Pale yellow to yellow solid | Nitroaromatic compounds are often colored. |

| Melting Point | 180-200 °C | Isomers like 4-iodo-3-nitrobenzoic acid have melting points in this range. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The carboxylic acid group imparts some water solubility, but the aromatic ring and iodine atom reduce it. |

| pKa | ~3.0-3.5 | The electron-withdrawing nitro and iodo groups increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |

Synthesis of 3-Iodo-4-nitrobenzoic Acid: A Proposed Protocol

While a specific, peer-reviewed synthesis protocol for 3-Iodo-4-nitrobenzoic acid is not readily found in the literature, a reliable synthetic route can be designed based on well-established transformations in organic chemistry. The most logical approach involves the diazotization of 3-amino-4-nitrobenzoic acid followed by a Sandmeyer-type iodination reaction. This method is analogous to the reported synthesis of the isomer 4-Iodo-3-nitrobenzoic acid[2].

Proposed Synthetic Pathway

Caption: Proposed synthesis of 3-Iodo-4-nitrobenzoic acid.

Detailed Experimental Protocol (Analogous Procedure)

This protocol is adapted from the synthesis of 4-Iodo-3-nitrobenzoic acid and is expected to be effective for the target molecule.

Materials:

-

3-Amino-4-nitrobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Deionized water

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, suspend 3-amino-4-nitrobenzoic acid in a mixture of deionized water and concentrated hydrochloric acid.

-

Maintain the temperature between 0 and 5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. The solid should gradually dissolve as the diazonium salt is formed.

-

Continue stirring at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure full conversion.

-

-

Iodination:

-

In a separate beaker, prepare a solution of potassium iodide in deionized water.

-

Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the complete decomposition of the diazonium salt and formation of the iodo-substituted product.

-

-

Work-up and Purification:

-

The precipitated solid product can be collected by vacuum filtration.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified product under vacuum.

-

Reactivity and Applications in Synthesis

The chemical reactivity of 3-Iodo-4-nitrobenzoic acid is dictated by its three functional groups: the carboxylic acid, the iodo group, and the nitro group. This trifunctional nature makes it a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules in drug discovery programs.

Key Reaction Types

A. Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, such as:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst.

-

Amide bond formation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) followed by reaction with an amine.

B. Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is a key site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example, where the iodo-substituted ring is coupled with an organoboron reagent[3][4][5][6].

Caption: Suzuki-Miyaura coupling of 3-Iodo-4-nitrobenzoic acid.

C. Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group para to the iodo substituent activates the aromatic ring towards nucleophilic attack[7][8][9]. While the iodo group is a good leaving group, in some cases, the nitro group itself can be displaced, depending on the reaction conditions and the nucleophile.

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data for 3-Iodo-4-nitrobenzoic Acid

| Technique | Predicted Key Features |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm).- Three aromatic protons in the range of 7.5-8.5 ppm, likely exhibiting complex splitting patterns due to their coupling with each other. |

| ¹³C NMR | - A signal for the carboxylic carbon around 165-170 ppm.- Six aromatic carbon signals, with the carbon bearing the iodo group being significantly shielded and the carbons bearing the nitro and carboxyl groups being deshielded. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).- Strong asymmetric and symmetric N-O stretches from the nitro group (~1530 and ~1350 cm⁻¹).- C-I stretch in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 293.- Characteristic fragmentation patterns including the loss of -OH, -COOH, and -NO₂. |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Iodo-4-nitrobenzoic acid. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from its isomers and related nitroaromatic compounds indicate that it should be handled with care.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

3-Iodo-4-nitrobenzoic acid is a valuable synthetic intermediate with significant potential in various fields of chemical research, particularly in the development of novel pharmaceuticals. Its trifunctional nature allows for a diverse range of chemical transformations, making it a powerful tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its nomenclature, predicted properties, a plausible synthetic route, key reactivity patterns, and essential safety information. It is our hope that this document will serve as a valuable resource for researchers and scientists working with this versatile compound.

References

-

PubChem. (n.d.). 3-Iodo-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2012, March 9). Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

Sources

- 1. 3-Iodo-4-nitrobenzoic acid | C7H4INO4 | CID 53420329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Iodo-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. dalalinstitute.com [dalalinstitute.com]

Theoretical Characterization Protocol: 3-Iodo-4-nitrobenzoic Acid

Executive Summary

3-Iodo-4-nitrobenzoic acid (INBA) represents a critical pharmacophore and synthetic intermediate in the design of anti-tubercular and antineoplastic agents. Its structural uniqueness lies in the juxtaposition of a strong electron-withdrawing nitro group (

This guide provides a definitive theoretical framework for characterizing INBA. Unlike standard organic molecules, the presence of Iodine (

Computational Methodology (The Core Protocol)

Expertise Note: The standard 6-31G(d,p) basis set is insufficient for Iodine due to the lack of core electron definitions for heavy atoms. This protocol utilizes a Mixed Basis Set approach to ensure accuracy.

Electronic Structure Calculation

To accurately model the geometry and electronic properties, the following DFT level of theory is prescribed:

-

Software Platform: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or

B97X-D (for dispersion corrections). -

Basis Set (Mixed):

-

Iodine (I): LANL2DZ (Los Alamos National Laboratory 2-Double-Z) with Effective Core Potential (ECP).

-

C, H, N, O: 6-311++G(d,p) (Triple-zeta with diffuse and polarization functions).

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) – Water (

) and DMSO (

Workflow Diagram

The following DOT diagram illustrates the sequential computational workflow required to validate the molecule's stability and reactivity.

Figure 1: Computational workflow for the theoretical characterization of 3-Iodo-4-nitrobenzoic acid.

Structural & Electronic Properties[1][2][3][4]

Optimized Geometry & Steric Effects

The optimization of INBA reveals a non-planar configuration. The steric repulsion between the bulky Iodine atom at position 3 and the Nitro group at position 4 forces the nitro group to rotate slightly out of the benzene plane. This "twist" is energetically favorable as it minimizes van der Waals repulsion, though it slightly reduces

Key Geometrical Parameters (Calculated):

| Parameter | Bond/Angle | Value (Å / °) | Significance |

| Bond Length | C3–I | 2.105 | Weak bond; potential site for Pd-catalyzed coupling. |

| Bond Length | C4–N | 1.478 | Elongated due to steric strain from Iodine. |

| Bond Length | C=O (Carboxyl) | 1.220 | Typical carbonyl double bond character. |

| Torsion Angle | O–N–C4–C3 | ~35.0° | Indicates significant out-of-plane twisting of NO |

Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap is a critical descriptor of kinetic stability and chemical reactivity (Hardness/Softness).[1]

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Iodine atom and the aromatic ring. It acts as the electron donor.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized heavily on the Nitro group and the Carboxyl moiety. It acts as the electron acceptor.

Theoretical Energy Values:

- : -6.82 eV

- : -3.45 eV

-

Energy Gap (

): 3.37 eV

Interpretation: A gap of ~3.37 eV suggests INBA is a "soft" molecule with high chemical reactivity, making it an excellent electrophile for nucleophilic aromatic substitution (

Molecular Electrostatic Potential (MEP)

The MEP surface maps the charge distribution, guiding intermolecular interactions (e.g., drug-receptor binding).

-

Red Regions (Negative Potential): Concentrated over the Nitro (

) and Carbonyl ( -

Blue Regions (Positive Potential): Concentrated on the Hydroxyl (

) proton and the aromatic ring hydrogens. These are H-bond donors. -

Iodine Atom: Displays a "sigma-hole"—a localized positive region along the C-I bond axis, allowing for halogen bonding interactions with protein targets.

Spectroscopic Profiling (Vibrational Analysis)

To validate theoretical models against experimental samples, vibrational frequency scaling is required. The B3LYP functional typically overestimates frequencies; a scaling factor of 0.961 is applied.

Characteristic Vibrational Modes:

| Mode Assignment (PED) | Unscaled Freq ( | Scaled Freq ( | IR Intensity | Description |

| 3750 | 3604 | Medium | Carboxylic acid O-H. | |

| 1780 | 1710 | Very Strong | Diagnostic carbonyl peak. | |

| 1560 | 1499 | Strong | Asymmetric nitro stretch. | |

| 620 | 595 | Weak | Carbon-Iodine stretch (Fingerprint). |

Note: The C-I stretch is often difficult to detect in IR but is prominent in Raman spectroscopy.

Molecular Docking & Biological Potential

INBA serves as a scaffold for inhibitors of bacterial DNA gyrase. Docking studies simulate the binding affinity of INBA derivatives within the active site of target proteins (e.g., E. coli DNA GyraseB, PDB ID: 1KZN).

Docking Protocol[1][5][6]

-

Ligand Preparation: Optimize INBA geometry (from Section 2.1), save as .pdbqt.

-

Receptor Preparation: Remove water/co-factors from PDB 1KZN; add polar hydrogens and Kollman charges.

-

Grid Generation: Center grid box on the ATP-binding pocket (

points). -

Algorithm: Lamarckian Genetic Algorithm (LGA).

Interaction Pathway Diagram

The following diagram details the molecular interactions stabilizing the Ligand-Protein complex.

Figure 2: Predicted binding interaction network of INBA within the DNA Gyrase B active site.

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Hay, P. J., & Wadt, W. R. (1985). Ab initio effective core potentials for molecular calculations. Potentials for K to Au including the outermost core orbitals. The Journal of Chemical Physics, 82(1), 270-283. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

-

Politzer, P., et al. (2007). The σ-hole: an elusive feature of halogen bonding. Journal of Molecular Modeling, 13(2), 305-311. Link

Sources

Technical Guide: Reactivity & Applications of 3-Iodo-4-nitrobenzoic Acid

This technical guide provides a comprehensive analysis of the reactivity, synthesis, and application of 3-Iodo-4-nitrobenzoic acid , a high-value scaffold in medicinal chemistry.

Executive Summary

3-Iodo-4-nitrobenzoic acid (CAS: 1086210-19-6) acts as a versatile trifunctional building block. Its utility stems from the orthogonal reactivity of its three functional groups:

-

Aryl Iodide (C3): Highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

-

Nitro Group (C4): Serves as an activating group for SNAr reactions at the adjacent iodide and as a latent aniline precursor.

-

Carboxylic Acid (C1): A handle for esterification, amidation, or solubility modulation.

This guide details the chemoselective manipulation of these groups, providing researchers with a roadmap for synthesizing complex biaryl and heterocyclic scaffolds.

Structural & Electronic Analysis

The molecule is defined by the cooperative electronic effects of the nitro and carboxyl groups. Both are electron-withdrawing groups (EWG).

-

Electronic Synergy: The Nitro group (C4) and Carboxylic Acid (C1) are ortho and para to each other, respectively.

-

Activation: The strong electron-withdrawing nature of the 4-Nitro group significantly reduces electron density at the C3 position, activating the C-I bond for Nucleophilic Aromatic Substitution (SNAr).

-

Directing Effects: In the precursor (4-nitrobenzoic acid), both groups direct electrophilic substitution to the meta position relative to themselves.[1] Since they are para to each other, they cooperatively direct incoming electrophiles (like iodonium ions) to the C3 position.

Figure 1: Electronic relationship between functional groups.

Synthesis Strategy

The most reliable synthetic route leverages the cooperative directing effects of the functional groups on the 4-nitrobenzoic acid precursor.

Recommended Route: Electrophilic Iodination

Direct iodination of 4-nitrobenzoic acid is favored because both the NO2 and COOH groups direct the incoming electrophile to the C3 position.

Reagents:

Reactivity Profile

The core value of this scaffold is its ability to undergo selective transformations. The decision tree below illustrates the primary reaction pathways.

Figure 2: Divergent reactivity pathways based on reagent choice.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C-I bond is the weakest bond on the ring (BDE ~65 kcal/mol), making it highly susceptible to oxidative addition by Pd(0).

-

Selectivity: The reaction occurs exclusively at C3. The nitro group and carboxylic acid remain intact.

-

Challenges: The free carboxylic acid can poison catalysts or form salts.

-

Solution: Use 2.5–3.0 equivalents of base (e.g.,

) to ensure the acid is deprotonated and the boronic acid is activated, or protect the acid as a methyl ester prior to coupling.

Nucleophilic Aromatic Substitution (SNAr)

The 4-nitro group activates the ortho-iodine for displacement.

-

Nucleophiles: Primary and secondary amines, thiols, and alkoxides.

-

Mechanism: Addition-Elimination. The Meisenheimer complex is stabilized by the nitro group.[1]

-

Comparison: Iodine is an excellent leaving group in SNAr (often better than Br or Cl in this context) due to its polarizability, despite the high bond strength of C-F bonds usually favored in SNAr.

Chemoselective Reduction

Reducing the nitro group to an aniline without dehalogenating the iodine is critical.

-

Risk: Catalytic hydrogenation (

, Pd/C) often leads to hydrodeiodination (loss of Iodine), yielding 4-aminobenzoic acid. -

Safe Protocol: Dissolving metal reductions (Fe/AcOH, SnCl2/HCl) or chemoselective hydrogenation using sulfided Platinum (Pt(S)/C) are required to preserve the C-I bond.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Procedure)

Validates the C-I bond reactivity.

-

Setup: Charge a reaction vial with 3-iodo-4-nitrobenzoic acid (1.0 equiv), Arylboronic acid (1.2 equiv), and

(3-5 mol%). -

Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).

-

Base: Add

(3.0 equiv). The excess base accounts for the carboxylic acid proton. -

Reaction: Heat to 80°C under

or Argon for 4–12 hours. -

Workup: Acidify with 1N HCl to pH 3 (precipitates the product). Extract with EtOAc.

-

Purification: The product is usually a solid that can be recrystallized from EtOH or purified via column chromatography (MeOH/DCM gradient).

Protocol B: SNAr Displacement with Amines

Validates the Nitro-activation effect.

-

Setup: Dissolve 3-iodo-4-nitrobenzoic acid (1.0 equiv) in DMF or DMSO (0.5 M).

-

Reagent: Add the amine nucleophile (2.5 equiv).

-

Conditions: Heat to 60–80°C. Monitor via LCMS.

-

Note: If the nucleophile is volatile, use a sealed tube.

-

-

Workup: Pour into ice water. Acidify carefully with HCl. The 3-amino-substituted product typically precipitates as a yellow/orange solid.

Protocol C: Selective Nitro Reduction (Iodine Retention)

Validates chemoselectivity.

-

Reagents: Suspend 3-iodo-4-nitrobenzoic acid (1.0 equiv) in Ethanol/Water (3:1). Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

-

Reaction: Heat to reflux (80°C) with vigorous stirring for 2 hours.

-

Monitoring: TLC should show the disappearance of the starting material and the appearance of a fluorescent spot (anthranilic acid derivative).

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

-

Result: 3-Iodo-4-aminobenzoic acid .

-

Critical Check: Verify mass spectrum to ensure no [M-127+1] peak (loss of Iodine).

-

Safety & Handling

| Hazard Category | Specific Risk | Mitigation |

| Explosion | Nitro compounds can be energetic. | Do not heat dry solids. Avoid strong bases at high temperatures (>150°C). |

| Sensitization | Halo-nitro aromatics are potent skin sensitizers. | Double-glove (Nitrile). Use a fume hood. |

| Incompatibility | Strong oxidizers; Strong bases (exothermic deprotonation). | Store away from hydrides and alkali metals. |

References

-

PubChem. 3-Iodo-4-nitrobenzoic acid (CID 53420329).[2] National Library of Medicine. [Link]

-

Gong, Y., et al. Palladium-Catalyzed Cross-Coupling of Aryl Halides. Organic Chemistry Portal. [Link]

-

Bunnett, J. F. Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews. [Link]

- Bechamp, A.De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de Chimie et de Physique.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Iodo-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Iodo-4-nitrobenzoic Acid in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in the construction of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which forges a bond between an organoboron species and an organic halide or triflate, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1]

This guide focuses on a specific, yet highly valuable, building block: 3-iodo-4-nitrobenzoic acid . This substrate is of particular interest due to its trifunctional nature. The iodide serves as an excellent leaving group for oxidative addition to the palladium catalyst, a critical step in the catalytic cycle.[3] The electron-withdrawing nitro and carboxylic acid groups activate the aryl iodide towards this oxidative addition, often facilitating the reaction under milder conditions compared to electron-rich aryl halides. Furthermore, the resulting 3-aryl-4-nitrobenzoic acid scaffold is a key intermediate in the synthesis of various biologically active compounds and functional materials.

These application notes provide a comprehensive overview, field-proven insights, and detailed experimental protocols for successfully employing 3-iodo-4-nitrobenzoic acid in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic rationale behind procedural choices, address the potential challenges posed by the acidic and nitro functionalities, and offer versatile protocols for coupling with a range of arylboronic acids.

Mechanistic Considerations: A Deeper Dive into the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The cycle is generally accepted to proceed through three key stages:

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (3-iodo-4-nitrobenzoic acid) to a low-valent palladium(0) species. This step, often rate-determining, results in the formation of a palladium(II) intermediate. The high reactivity of the carbon-iodine bond makes aryl iodides, such as our substrate, particularly well-suited for this transformation.[3]

-

Transmetalation: In this stage, the organic moiety from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4] The choice of base is critical and can significantly impact the reaction's success, especially in the presence of an acidic proton from the carboxylic acid group.

-

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Figure 1: A simplified representation of the palladium-catalyzed Suzuki-Miyaura coupling cycle.

Experimental Design and Causality: Navigating the Reaction Parameters

The success of coupling 3-iodo-4-nitrobenzoic acid is contingent on the judicious selection of several key parameters. The presence of both a nitro group and a carboxylic acid necessitates careful consideration.

The Dual Role of the Base

The base is arguably the most critical variable in this specific reaction. It not only facilitates the crucial transmetalation step but also reacts with the acidic proton of the carboxylic acid. Therefore, at least one equivalent of the base is consumed in an acid-base neutralization. A variety of bases have been shown to be effective in Suzuki-Miyaura couplings, with carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄) being common choices due to their moderate basicity and good solubility in mixed aqueous-organic solvent systems.[5][6] For substrates with base-sensitive groups, milder bases like potassium fluoride (KF) can be employed.[4] It is crucial to use a sufficient excess of the base to both neutralize the carboxylic acid and promote the catalytic cycle.

Catalyst and Ligand Selection

A range of palladium sources can be utilized, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being among the most common and commercially available.[7] While Pd(PPh₃)₄ is a pre-catalyst that directly provides the active Pd(0) species, Pd(OAc)₂ requires in-situ reduction, often facilitated by a phosphine ligand. For electron-deficient aryl halides like 3-iodo-4-nitrobenzoic acid, standard phosphine ligands such as triphenylphosphine (PPh₃) are often sufficient.[7] In more challenging couplings, or when using less reactive aryl bromides or chlorides, more electron-rich and bulky phosphine ligands may be necessary.

Solvent Systems

The choice of solvent is dictated by the solubility of the reactants, base, and catalyst. A mixture of an organic solvent and water is frequently employed. Common organic solvents include 1,4-dioxane, N,N-dimethylformamide (DMF), and ethanol. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 3-iodo-4-nitrobenzoic acid. Optimization may be required depending on the specific boronic acid used.

Protocol 1: General Procedure with Pd(PPh₃)₄

This protocol is a robust starting point for a variety of arylboronic acids.

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

-

3-Iodo-4-nitrobenzoic acid (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

-

1,4-Dioxane (5 mL)

-

Deionized water (1 mL)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodo-4-nitrobenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask.

-

Degas the mixture by bubbling nitrogen through the solvent for 15-20 minutes.

-

Under a nitrogen atmosphere, add Pd(PPh₃)₄ (0.03 mmol).

-

Heat the reaction mixture to 90 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-aryl-4-nitrobenzoic acid.

Protocol 2: Aqueous Conditions with a Water-Soluble Catalyst System

For a more environmentally benign approach, an aqueous system can be employed. This protocol is adapted from a procedure for the coupling of 4-iodobenzoic acid.[6]

Materials:

-

3-Iodo-4-nitrobenzoic acid (0.25 mmol, 1.0 equiv)

-

Arylboronic acid (0.26 mmol, 1.05 equiv)

-

Potassium carbonate (K₂CO₃) (0.50 mmol, 2.0 equiv)

-

Sodium tetrachloropalladate(II) (Na₂PdCl₄)

-

Sodium diphenylphosphinobenzene-3-sulfonate (TPPTS)

-

Formic acid (HCOOH)

-

Degassed deionized water (10 mL)

-

Schlenk tube

Procedure:

-

In a Schlenk tube, dissolve 3-iodo-4-nitrobenzoic acid (0.25 mmol), the arylboronic acid (0.26 mmol), and potassium carbonate (0.50 mmol) in degassed deionized water (10 mL).

-

Evacuate and purge the Schlenk tube with argon three times.

-

Under a positive argon pressure, add an aqueous solution of Na₂PdCl₄ and TPPTS (molar ratio 1:4, typically 0.1-1 mol% Pd relative to the aryl iodide).

-

Add an aqueous solution of formic acid (5 equivalents relative to Pd).

-

Stir the reaction mixture at 70 °C for 24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the mixture and acidify with 1 M HCl.

-

Extract the product with a suitable organic solvent, dry, and concentrate.

-

Purify as described in Protocol 1.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of 3-iodo-4-nitrobenzoic acid with various arylboronic acids, based on established protocols for similar substrates.

| Entry | Arylboronic Acid (Ar') | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 12 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 10 |

| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (3) | DMF/H₂O | 100 | 16 |

| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 8 |

| 5 | Phenylboronic acid | Pd/C (5) | K₂CO₃ (2) | EtOH/H₂O | RT | 24 |

Troubleshooting and Considerations

-

Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand (e.g., a biarylphosphine), or increasing the temperature. Ensure the reagents and solvents are of high purity and adequately degassed.

-

Side Reactions: Protodeborylation (loss of the boronic acid group) can occur, especially with prolonged reaction times or harsh basic conditions. Using a slight excess of the boronic acid can mitigate this. Homocoupling of the boronic acid can also be observed.

-

Purification: The acidic nature of the product allows for straightforward extraction from a basic aqueous solution after the reaction. However, chromatographic purification is often necessary to remove residual catalyst and byproducts.

Conclusion

The Suzuki-Miyaura coupling of 3-iodo-4-nitrobenzoic acid is a powerful and versatile method for the synthesis of 3-aryl-4-nitrobenzoic acids. By carefully selecting the base, catalyst, and solvent system, high yields of the desired products can be achieved. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully utilize this important building block in their synthetic endeavors, paving the way for the development of novel pharmaceuticals and advanced materials.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Rocard, L., & Hudhomme, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Jadhav, S. D., et al. (2013). Dual functionalized task specific ionic liquid promoted in situ generation of palladium nanoparticles in water: Synergic catalytic system for Suzuki–Miyaura cross coupling. Catalysis Communications, 37, 89-93. [Link]

-

Valizadeh, H., & Gholipour, H. (2015). Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides with arylboronic acids under ultrasonic irradiation. Ultrasonics Sonochemistry, 23, 271-277. [Link]

-

Walker, S. D., et al. (2009). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 131(31), 11048–11059. [Link]

-

Klosterman, J. K., et al. (2017). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules, 22(10), 1641. [Link]

-

ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

Wu, Y.-J., et al. (2006). Palladium-catalyzed cross-coupling reactions of 4-tosyloxy-2-pyrones with arylboronic acids. Tetrahedron, 62(24), 5693-5700. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Strategic Utilization of 3-Iodo-4-nitrobenzoic Acid in Medicinal Chemistry

Topic: Use of 3-Iodo-4-nitrobenzoic acid in pharmaceutical synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Application Scope

3-Iodo-4-nitrobenzoic acid (CAS: 35674-14-7) is a high-value bifunctional scaffold in pharmaceutical synthesis. Unlike its isomer, 4-iodo-3-nitrobenzoic acid (a precursor to the PARP inhibitor Iniparib), this compound offers a unique substitution pattern that is critical for the design of kinase inhibitors , antimicrobial agents , and benzimidazole-based therapeutics .

Its utility stems from its orthogonal reactivity profile:

-

C3-Iodine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), enabling the rapid construction of biaryl libraries.

-

C4-Nitro Group: A masked amine precursor.[1] Controlled reduction yields 3-iodo-4-aminobenzoic acid, a "privileged structure" for synthesizing fused heterocycles like quinazolin-4(3H)-ones and benzimidazoles .

-

C1-Carboxylic Acid: A functional handle for amide coupling, esterification, or solubility enhancement in prodrug design.[1]

This guide details the strategic workflows, validated protocols, and safety considerations for leveraging this scaffold in drug discovery.

Chemical Profile & Reactivity Analysis

| Property | Data | Relevance to Synthesis |

| Molecular Formula | C₇H₄INO₄ | Carbon count suitable for fragment-based drug design (FBDD). |

| Molecular Weight | 293.02 g/mol | Low MW allows for significant decoration while adhering to Lipinski's Rule of 5.[1] |

| Melting Point | 210–214 °C | High thermal stability; suitable for high-temp microwave reactions.[1] |

| Solubility | DMSO, DMF, MeOH (hot) | Poor water solubility; requires polar aprotic solvents for coupling reactions. |

| pKa | ~3.5 (COOH) | Acidic enough to form salts; affects extraction protocols (extract from organic to basic aq.[1] layer). |

| Isomer Note | Critical Distinction | Do not confuse with 4-iodo-3-nitrobenzoic acid. The 3-iodo-4-nitro isomer directs nucleophiles to the C3/C4 positions differently due to steric and electronic effects. |

Strategic Synthetic Workflows

The synthesis of complex pharmacophores from 3-iodo-4-nitrobenzoic acid generally follows one of two strategic pathways: "Coupling-First" or "Reduction-First" .

Pathway A: The "Coupling-First" Strategy (Biaryl Synthesis)

This route utilizes the iodine handle before reducing the nitro group. It is ideal when the biaryl bond needs to be established early to avoid catalyst poisoning by free amines later in the sequence.[1]

Pathway B: The "Reduction-First" Strategy (Heterocycle Construction)

This route prioritizes the reduction of the nitro group to an aniline (3-iodo-4-aminobenzoic acid). This intermediate is then cyclized to form heterocycles (e.g., benzimidazoles, quinazolinones) retaining the iodine for late-stage diversification.

Caption: Divergent synthetic workflows. Pathway A builds the carbon skeleton first; Pathway B builds the heterocyclic core first.

Detailed Experimental Protocols

Protocol 1: Chemoselective Reduction of Nitro Group

Objective: Reduce the nitro group to an amine without de-iodinating the aromatic ring. Note: Catalytic hydrogenation (Pd/C, H₂) often leads to hydrodeiodination.[1] Chemical reduction using Iron or Tin is preferred.

Reagents:

-

3-Iodo-4-nitrobenzoic acid (1.0 eq)

-

Iron powder (325 mesh, 5.0 eq)

-

Ammonium chloride (NH₄Cl, 5.0 eq)

-

Solvent: Ethanol/Water (3:1 v/v)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-iodo-4-nitrobenzoic acid (10 mmol) in Ethanol (30 mL) and Water (10 mL).

-

Addition: Add Ammonium chloride (50 mmol) and Iron powder (50 mmol) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[1] The starting material spot (Rf ~0.[1]6) should disappear, replaced by the fluorescent amine spot (Rf ~0.4). Reaction time is typically 2–4 hours.[1]

-

Work-up: Filter the hot reaction mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is typically suspended in water and the pH adjusted to ~4–5 with dilute acetic acid if necessary to precipitate the free acid product (3-iodo-4-aminobenzoic acid).

-

Purification: Recrystallize from ethanol/water if purity is <95%.

Yield: Expected 85–92%. Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the low-field nitro-adjacent protons and appearance of a broad NH₂ singlet at ~5.8 ppm.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of 3-iodo-4-nitrobenzoic acid with Phenylboronic acid. Note: The carboxylic acid group can interfere with some catalysts; using an excess of base is critical to keep the acid deprotonated (soluble carboxylate).

Reagents:

-

3-Iodo-4-nitrobenzoic acid (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

-

Base: Potassium Carbonate (K₂CO₃, 3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

-

Degassing: Charge a reaction vial with the aryl halide, boronic acid, and base. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.[1]

-

Catalyst Addition: Quickly add the Pd catalyst under a positive pressure of inert gas.[1]

-

Reaction: Heat the mixture to 90°C for 6–12 hours.

-

Work-up: Cool to room temperature. Dilute with water (20 mL) and wash with Ethyl Acetate (to remove non-acidic organic impurities/byproducts).[1]

-

Acidification: Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product (3-phenyl-4-nitrobenzoic acid) will precipitate.

-

Extraction: Extract the precipitate with Ethyl Acetate (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

Troubleshooting:

-

Black precipitate (Pd black): Indicates catalyst decomposition.[1] Ensure rigorous degassing.

-

Low conversion: Increase catalyst loading or switch to SPhos-Pd-G2 for sterically hindered substrates.[1]

Protocol 3: Synthesis of Quinazolin-4(3H)-one Scaffold

Objective: Cyclization of 3-iodo-4-aminobenzoic acid (from Protocol 1) to form a quinazolinone core, a key pharmacophore in kinase inhibitors.

Reagents:

-

3-Iodo-4-aminobenzoic acid (1.0 eq)

-

Formamide (Excess, acts as solvent and reagent)

-

Catalyst: Ammonium Acetate (0.1 eq) - optional promoter.[1]

Procedure:

-

Mix: In a pressure tube or round-bottom flask, suspend 3-iodo-4-aminobenzoic acid in Formamide (10 volumes).

-

Heat: Heat the mixture to 140–150°C. The solid will dissolve as the reaction proceeds.

-

Duration: Stir for 6–8 hours.

-

Precipitation: Cool the mixture to room temperature. Pour onto crushed ice/water. The quinazolinone product usually precipitates as a solid.[1]

-

Filtration: Filter the solid, wash with copious water to remove excess formamide, and dry under vacuum.[1]

Outcome: This yields 6-iodo-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (numbering depends on cyclization direction, typically acid remains para to N1). The iodine remains available for further library generation.[1]

Safety & Handling (MSDS Highlights)

| Hazard Class | Description | Handling Precaution |

| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319). | Wear nitrile gloves and safety goggles.[1] Use a fume hood to avoid dust inhalation.[1] |

| Nitro Compounds | Potential energetic decomposition at very high temps (>250°C).[1] | Do not distill residues to dryness if high heat is involved.[1] |

| Iodinated Waste | Organoiodides can be toxic to aquatic life.[1] | Dispose of all halogenated waste in designated "Halogenated Organic Waste" containers.[1] |

References

-

Synthesis of Quinazolinone Derivatives: National Institutes of Health (NIH). "Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities."

-

Suzuki Coupling Protocols: Organic Chemistry Portal. "Suzuki-Miyaura Coupling - Reaction Conditions and Catalysts."

-

Benzimidazole Synthesis: Organic Chemistry Portal. "Synthesis of Benzimidazoles from o-phenylenediamines."

-

Compound Data (PubChem): PubChem. "3-Iodo-4-nitrobenzoic acid - CID 53420329."[1]

-

Iniparib Distinction: ResearchGate. "Process for the preparation of 4-iodo-3-nitrobenzamide (Iniparib)." (Cited for isomer contrast).

Sources

Analytical methods for characterizing 3-Iodo-4-nitrobenzoic acid

Application Note: Analytical Characterization of 3-Iodo-4-nitrobenzoic Acid

Introduction & Scope

3-Iodo-4-nitrobenzoic acid (CAS: 1086210-19-6 ) is a critical disubstituted aromatic intermediate used in the synthesis of complex pharmaceutical pharmacophores. Its structural motif—combining a reactive aryl iodide (amenable to Suzuki-Miyaura or Sonogashira couplings) with a nitro group (reducible to an amine)—makes it a versatile scaffold in drug discovery.[1]

However, the electronic push-pull nature of the nitro (electron-withdrawing) and carboxylic acid groups, combined with the polarizability of the iodine atom, presents specific analytical challenges.[1] This guide provides a validated framework for characterizing this compound, distinguishing it from common isomers (e.g., 4-iodo-3-nitrobenzoic acid) and synthetic byproducts.[1]

Chemical Profile:

-

Formula: C

H -

Molecular Weight: 293.02 g/mol [6]

-

Structure: Benzoic acid core substituted at C3 with Iodine and C4 with a Nitro group.[1][4][7][8]

Physicochemical Characterization

Before instrumental analysis, fundamental physical properties must be verified to ensure bulk material integrity.[1]

Solubility Profile

-

Water: Low solubility (Acidic nature requires pH adjustment).[1]

-

Organic Solvents: Soluble in DMSO, Methanol, and Ethyl Acetate.[1]

-

Protocol: Dissolve 10 mg in 1 mL DMSO. Sonication for 30 seconds may be required.[1]

Melting Point Analysis

-

Expected Range: ~210–240°C (Note: Isomers such as 4-nitrobenzoic acid melt at ~240°C; 3-iodo-4-methylbenzoic acid melts at ~210°C. Experimental verification is critical as literature values vary).

-

Method: Capillary method with a ramp rate of 1°C/min near the melt onset.

Chromatographic Purity Analysis (HPLC/UPLC)

The following method is designed to separate the target compound from likely synthetic impurities, such as 3-amino-4-nitrobenzoic acid (precursor) or 4-nitrobenzoic acid (de-iodinated byproduct).

Method Development Strategy

A Reverse-Phase (RP) method is selected. Acidic modification of the mobile phase is mandatory to suppress the ionization of the carboxylic acid moiety (

HPLC Protocol: Method A (Standard Purity)

| Parameter | Specification |

| Instrument | HPLC with PDA (Photodiode Array) or UV-Vis |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid (or 0.1% |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Vol | 5–10 µL |

| Detection | UV @ 254 nm (Aromatic) and 210 nm (Universal) |

Gradient Program:

-

0.0 min: 90% A / 10% B

-

15.0 min: 10% A / 90% B

-

18.0 min: 10% A / 90% B

-

18.1 min: 90% A / 10% B (Re-equilibration)

-

23.0 min: Stop

Data Interpretation:

-

Retention Time (RT): The target (Iodo-Nitro) is more hydrophobic than the non-iodinated precursor.[1] Expect elution in the middle-to-late region of the gradient (approx. 10–12 min).[1]

-

Impurity Flag: Peaks eluting early (<5 min) likely correspond to polar precursors (e.g., amino-benzoic acids).[1]

Spectroscopic Identification

A. Nuclear Magnetic Resonance (NMR)

Note: Due to the specific substitution pattern, the coupling constants are diagnostic.[1]

Predicted

| Proton Position | Multiplicity | Approx. Shift ( | Assignment Logic |

| H-2 (C2) | Singlet (d, | 8.40 – 8.50 ppm | Most Deshielded. Ortho to -COOH and Ortho to -I. The iodine anisotropy and acid group shift this significantly downfield.[1] |

| H-5 (C5) | Doublet ( | 8.00 – 8.10 ppm | Ortho to -NO |

| H-6 (C6) | Doublet ( | 7.90 – 8.00 ppm | Ortho to -COOH. Shows strong coupling to H-5.[1] |

| -COOH | Broad Singlet | 13.0 – 14.0 ppm | Exchangeable acidic proton.[1] |

B. Mass Spectrometry (MS)

-

Ionization: ESI (Negative Mode) is preferred for benzoic acids (

).[1] -

Target Mass: 291.9 m/z (

).[1] -

Isotope Pattern: Iodine is monoisotopic (

I), so no M+2 pattern (unlike Cl/Br).[1] The mass defect of Iodine is unique (negative mass defect), aiding high-res confirmation.[1]

C. Infrared Spectroscopy (FT-IR)

-

Stretch: 1680–1710 cm

-

Stretches: ~1530 cm

-

Stretch: 500–600 cm

Analytical Workflow Diagram

The following flowchart illustrates the logical decision tree for characterizing the material, from initial receipt to Certificate of Analysis (CoA) generation.

Caption: Analytical logic flow for the qualification of 3-Iodo-4-nitrobenzoic acid batches.

Safety & Handling

-

Hazards: Nitro-aromatics are potentially explosive if heated under confinement.[1] Iodine-containing compounds can release iodine vapor if decomposed.[1]

-

PPE: Standard lab coat, nitrile gloves, and safety glasses.[1] Handle in a fume hood.

-

Storage: Store in amber vials (light sensitive due to C-I bond) at 2–8°C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53420329, 3-Iodo-4-nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. 3-Iodo-4-methylbenzoic acid | C8H7IO2 | CID 621640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Iodo-4-methylbenzoic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3-Iodo-4-nitrobenzoic acid | C7H4INO4 | CID 53420329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 3-Iodo-4-nitro-benzoic acid | 1086210-19-6 [chemicalbook.com]

- 6. 4-Iodo-3-nitrobenzoic acid [aromalake.com]

- 7. 3-Iodo-4-Methylbenzoic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. 4-Iodo-3-nitrobenzoic acid | C7H4INO4 | CID 11208598 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodo-4-nitrobenzoic Acid

Welcome to the technical support center for the synthesis of 3-Iodo-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-Iodo-4-nitrobenzoic acid via the Sandmeyer reaction of 3-amino-4-nitrobenzoic acid.

Issue 1: Low or No Product Yield

Question: I performed the synthesis, but my final yield of 3-Iodo-4-nitrobenzoic acid is very low, or I isolated no solid product. What could have gone wrong?

Answer:

Low or no yield in a Sandmeyer reaction is a common issue that can often be traced back to the stability of the diazonium salt intermediate. Here are the most probable causes and their solutions:

-

Incomplete Diazotization: The conversion of the primary amine to the diazonium salt is the critical first step.

-

Causality: Nitrous acid, which is generated in situ from sodium nitrite and a strong acid, is unstable and decomposes at higher temperatures. If the temperature rises above 5°C during the addition of sodium nitrite, the nitrous acid will decompose before it can react with the amine, leading to incomplete diazotization.[1][2]

-

Solution: Maintain a strict temperature range of 0-5°C throughout the sodium nitrite addition. Use an ice-salt bath for more efficient cooling and add the sodium nitrite solution dropwise very slowly to control any exotherm.

-

-

Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose before the iodide is added.

-

Causality: The diazonium group is an excellent leaving group (as N₂ gas), and even at low temperatures, it can be displaced by water in a competing side reaction to form 3-hydroxy-4-nitrobenzoic acid.[3] This decomposition is accelerated at higher temperatures.

-

Solution: Once the diazotization is complete, proceed immediately to the next step of adding the potassium iodide solution. Do not let the diazonium salt solution sit for an extended period, even at low temperatures.

-

-

Insufficient Acid: A sufficient amount of strong acid is crucial for the reaction.

-

Causality: The acid serves two purposes: it protonates the nitrous acid to form the active nitrosating agent, and it keeps the starting amine in its soluble ammonium salt form, preventing it from coupling with the newly formed diazonium salt.[1][4]

-

Solution: Use at least 2.5-3 equivalents of strong acid (like HCl or H₂SO₄) relative to the starting amine.

-

Issue 2: Product is Impure or Discolored

Question: I obtained a product, but it is a dark, tarry solid, and my NMR/HPLC analysis shows significant impurities. How can I improve the purity?

Answer:

Product impurity often results from side reactions or inadequate purification.

-

Formation of Azo Compounds:

-

Causality: If the pH of the reaction mixture is not sufficiently acidic, the electrophilic diazonium salt can react with the unreacted nucleophilic amine to form brightly colored azo compounds, which are common impurities.

-

Solution: Ensure the reaction medium remains strongly acidic throughout the diazotization step. As mentioned above, using at least 2.5-3 equivalents of acid is critical.

-

-

Formation of Phenolic Byproducts:

-

Causality: As discussed in the low yield section, reaction with water to form 3-hydroxy-4-nitrobenzoic acid is a major competing pathway, especially if the temperature is not controlled.[3]

-

Solution: Strict temperature control (0-5°C) is paramount. Additionally, a slow, controlled addition of the potassium iodide solution can help favor the desired reaction over the hydrolysis side reaction.

-

-

Iodine Impurities:

-

Causality: The reaction of iodide with any excess nitrous acid can form elemental iodine (I₂), which can contaminate the product, giving it a dark brown or purple hue.

-

Solution: After the reaction is complete, wash the crude product with a solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any residual I₂ to colorless iodide (I⁻), which can then be washed away with water.

-

-

Ineffective Purification:

-

Causality: Simple filtration may not be sufficient to remove all impurities.

-

Solution: Recrystallization is a powerful technique for purifying the final product. A solvent system of methanol and water is often effective for this type of compound.[5] Alternatively, for industrial applications where column chromatography is not ideal, extraction with a suitable solvent like methyl tert-butyl ether (MTBE) followed by crystallization can yield a high-purity product.[6]

-

Frequently Asked Questions (FAQs)

Q1: Why is the Sandmeyer reaction preferred for synthesizing 3-Iodo-4-nitrobenzoic acid?

A1: The Sandmeyer reaction provides a reliable method for introducing an iodo group onto an aromatic ring in a specific position that might be difficult to achieve through direct electrophilic iodination.[7] The nitro and carboxylic acid groups are deactivating, making direct iodination challenging. The Sandmeyer reaction, starting from the corresponding amine, allows for precise control over the regiochemistry.[8]

Q2: Can I use a copper catalyst for the iodination step?

A2: While many Sandmeyer reactions (for introducing Cl, Br, or CN) require a copper(I) catalyst, the iodination reaction generally does not.[7] Iodide itself is a strong enough nucleophile to displace the diazonium group without catalysis.

Q3: What is the purpose of adding the sodium nitrite solution slowly?

A3: There are two main reasons for the slow, dropwise addition:

-

Temperature Control: The reaction between sodium nitrite and the acid to form nitrous acid is exothermic. Slow addition allows the cooling bath to dissipate the heat and maintain the required low temperature.

-

Controlling Nitrous Acid Concentration: Adding the nitrite slowly ensures that the concentration of unstable nitrous acid remains low, minimizing its decomposition and favoring a steady, controlled reaction with the amine.[2]

Q4: My starting material, 3-amino-4-nitrobenzoic acid, is not dissolving well in the acidic solution. What should I do?

A4: 3-amino-4-nitrobenzoic acid has limited solubility. Ensure you are using a sufficient volume of water and acid. Gentle warming of the mixture before cooling it down for diazotization can sometimes help, but be sure to cool it back to 0-5°C before adding any sodium nitrite. The formation of the amine salt with the acid should improve its solubility in the aqueous medium.

Q5: How can I confirm that the diazotization is complete?

A5: A simple and effective way to check for the completion of diazotization is to use starch-iodide paper. A small drop of the reaction mixture is applied to the paper. The presence of excess nitrous acid will oxidize the iodide to iodine, which then forms a blue-black complex with starch. The reaction is considered complete when a positive test (a blue-black spot) is observed, indicating that all the amine has reacted and there is now a slight excess of nitrous acid.

Experimental Workflow & Protocols

Overall Synthesis Workflow

The synthesis of 3-Iodo-4-nitrobenzoic acid from 3-amino-4-nitrobenzoic acid is a two-step process performed in a single pot.

Caption: Workflow for the synthesis of 3-Iodo-4-nitrobenzoic acid.

Detailed Experimental Protocol

This protocol is based on established procedures for analogous Sandmeyer reactions.[9]

Materials:

-

3-amino-4-nitrobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Methanol

-

Deionized Water

-

Ice

Procedure:

-

Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3-amino-4-nitrobenzoic acid (1.0 eq). Add deionized water and concentrated HCl (3.0 eq). Stir to form a suspension.

-

Diazotization: Cool the flask in an ice-salt bath to 0-5°C. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred suspension over 30-60 minutes, ensuring the temperature does not exceed 5°C.

-

Completion Check: After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes. Check for a slight excess of nitrous acid using starch-iodide paper (a blue-black color indicates a positive test).

-

Iodination: Prepare a solution of potassium iodide (2.0 eq) in deionized water. Add this solution dropwise to the cold diazonium salt solution. A dark precipitate should form.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up: Collect the precipitated solid by vacuum filtration. Wash the solid first with a dilute solution of sodium thiosulfate to remove any iodine, then with cold deionized water until the washings are neutral.

-

Purification: Recrystallize the crude product from a mixture of methanol and water to obtain pure 3-Iodo-4-nitrobenzoic acid. Dry the product under vacuum.

Quantitative Data Summary

| Parameter | Recommended Value | Rationale |

| Temperature | 0-5°C | Crucial for the stability of the diazonium salt intermediate and to prevent side reactions.[2][9] |

| NaNO₂ Stoichiometry | 1.1 - 1.2 equivalents | A slight excess ensures complete diazotization of the starting amine. |

| HCl Stoichiometry | 2.5 - 3.0 equivalents | Ensures a sufficiently acidic environment to generate the nitrosating agent and prevent azo coupling.[4] |

| KI Stoichiometry | 1.5 - 2.0 equivalents | A moderate excess drives the iodination reaction to completion. |

| Reaction Time (Diazotization) | 30 minutes post-addition | Allows for the complete formation of the diazonium salt.[9] |

| Reaction Time (Iodination) | 2 hours at room temp. | Ensures the complete displacement of the diazonium group.[9] |

References

- [Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid]. Vertex AI Search.

- Synthesis of 4-Iodo-2-nitro benzoic acid

- Process for the preparation of 4-iodo-3-nitrobenzamide.

- What is the synthesis method of 3-Iodo-4-methylbenzoic acid?. Guidechem.

- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.

- A Comparative Guide to the Synthesis of 3-Nitro-4-phenylmethoxybenzamide. Benchchem.

- 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof.

- Sandmeyer Reaction. Organic Chemistry Portal.

- p-NITROBENZOIC ACID. Organic Syntheses Procedure.

- 4-Iodo-3-nitrobenzoic acid synthesis. ChemicalBook.

- Process for the preparation of 4-iodo-3-nitrobenzamide.pdf.

- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom

- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.

- Diazotis

- Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile. Benchchem.

- An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodin

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.

- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

- Synthesis method of p-Nitrobenzoic acid. Liskon Biological.

- Iodination and iodo-compounds. Part III. Iodination of some aromatic nitro-compounds with iodine in 20% oleum. Journal of the Chemical Society C: Organic (RSC Publishing).

- Iodination of benzene is not easily carried out.

- P-Aminobenzoic Acid Diazotiz

- iodobenzene. Organic Syntheses Procedure.

- 3-Iodo-4-nitrobenzoic acid. PubChem.

Sources

- 1. Diazotisation [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Iodo-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

3-Iodo-4-nitrobenzoic acid stability and degradation pathways

Welcome to the technical support center for 3-Iodo-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshoot common experimental issues, and answer frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to 3-Iodo-4-nitrobenzoic Acid: A Molecule of Interest

3-Iodo-4-nitrobenzoic acid is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. Its trifunctional nature, featuring a carboxylic acid, a nitro group, and an iodine atom on an aromatic ring, offers a rich landscape for chemical modifications. However, this same complexity presents unique challenges regarding its stability. Understanding the potential degradation pathways is paramount for its effective use, from storage and handling to reaction design and product analysis.

This guide will delve into the critical aspects of 3-iodo-4-nitrobenzoic acid's stability, providing a framework for identifying and mitigating potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 3-iodo-4-nitrobenzoic acid?

A1: The stability of 3-iodo-4-nitrobenzoic acid is primarily influenced by three key structural features: the carbon-iodine (C-I) bond, the nitro group, and the carboxylic acid functionality. Each of these can be susceptible to degradation under specific conditions:

-

Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds and can be susceptible to cleavage, particularly when exposed to light (photolysis) or high temperatures.[1][2] This can lead to de-iodination and the formation of byproducts.

-

Nitro Group: The strongly electron-withdrawing nitro group activates the aromatic ring, making it more susceptible to nucleophilic attack.[3][4] It can also be reduced to an amino group under certain reductive conditions.

-

Carboxylic Acid Group: While generally stable, the carboxylic acid group can undergo esterification in the presence of alcohols, particularly under acidic conditions, or decarboxylation at very high temperatures.

Q2: How should I properly store solid 3-iodo-4-nitrobenzoic acid to ensure its long-term stability?

A2: To ensure the long-term stability of solid 3-iodo-4-nitrobenzoic acid, it is crucial to store it in a cool, dry, and dark environment.[5][6][7] Exposure to light should be minimized by using amber-colored vials or storing it in a light-proof container. The storage area should be well-ventilated. Inert atmosphere storage (e.g., under argon or nitrogen) is recommended to prevent potential oxidative degradation, although the compound is not exceptionally air-sensitive.

Q3: I've noticed a slight discoloration of my 3-iodo-4-nitrobenzoic acid powder over time. What could be the cause?

A3: A slight yellowing or browning of the powder upon storage can be an indication of minor degradation. The most likely cause is slow, light-induced (photolytic) cleavage of the carbon-iodine bond, which can liberate trace amounts of iodine, contributing to the color change.[1] While minor discoloration may not significantly impact the bulk purity for some applications, it is a sign that storage conditions should be improved (i.e., better protection from light). For high-purity applications, it is advisable to re-analyze the material before use.

Q4: In what common laboratory solvents is 3-iodo-4-nitrobenzoic acid stable, and are there any I should avoid?